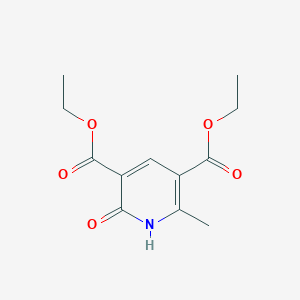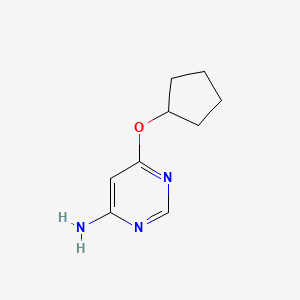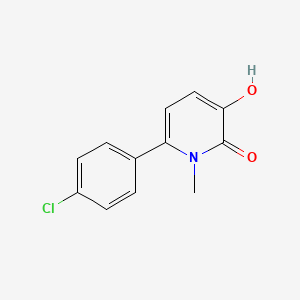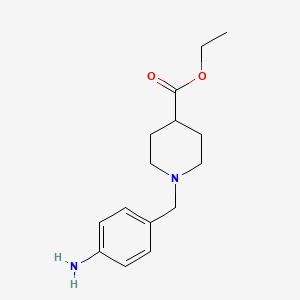
ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate is an organic compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of an ethyl ester group, a piperidine ring, and a benzyl group substituted with an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate typically involves the reaction of 4-aminobenzyl chloride with ethyl 4-piperidinecarboxylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through recrystallization or column chromatography.
化学反应分析
Types of Reactions
Ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the benzyl group.
Reduction: The corresponding alcohol of the ester group.
Substitution: Halogenated or nitrated derivatives of the benzyl group.
科学研究应用
Ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The amino group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. The ethyl ester group may undergo hydrolysis to release the active form of the compound, which can then interact with its target.
相似化合物的比较
Similar Compounds
- Ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate
- Ethyl 4-amino-1-piperidinecarboxylate
- Ethyl 1-benzylpiperidine-4-carboxylate
Uniqueness
Ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate is unique due to the position of the amino group on the benzyl ring, which can influence its reactivity and binding affinity. Compared to its isomer, ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate, the 4-amino derivative may exhibit different pharmacological properties and chemical reactivity.
属性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC 名称 |
ethyl 1-[(4-aminophenyl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-15(18)13-7-9-17(10-8-13)11-12-3-5-14(16)6-4-12/h3-6,13H,2,7-11,16H2,1H3 |
InChI 键 |
UVUDNJXFMOTJFN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


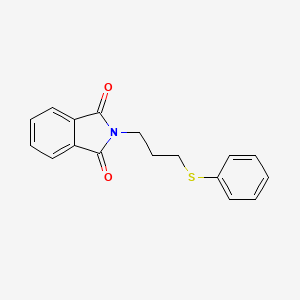
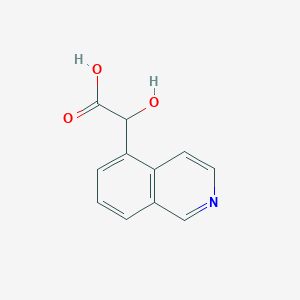
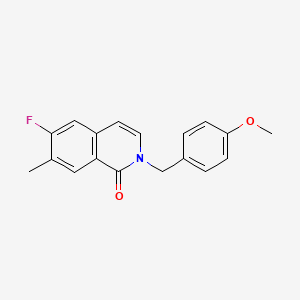
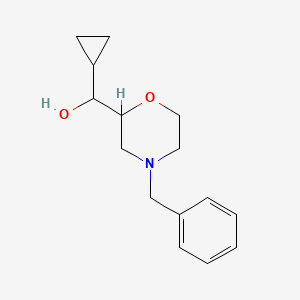
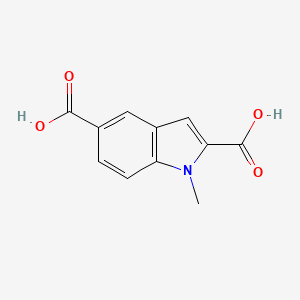
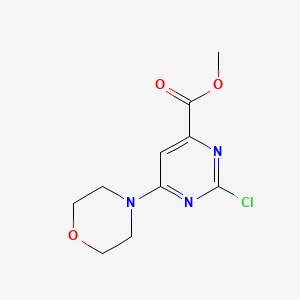
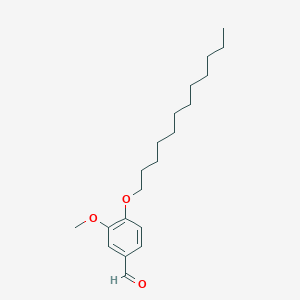
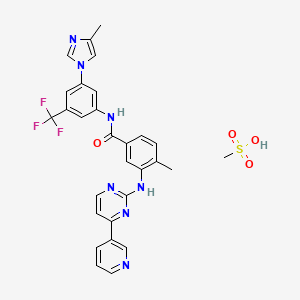
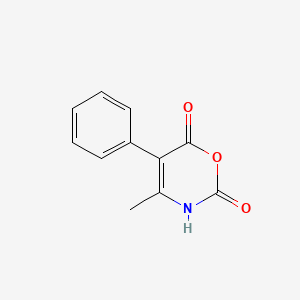
![13-bromo-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8743579.png)

